1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)pentan-1-one
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Overview
Description
1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)pentan-1-one is a complex organic compound featuring a tetrazole ring, a piperazine ring, and a pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)pentan-1-one typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a involving the reaction of an azide with a nitrile under mild conditions.
Attachment to Piperazine: The tetrazole derivative is then reacted with piperazine in the presence of a suitable base, such as sodium hydride, to form the intermediate compound.
Formation of the Final Product: The intermediate is then reacted with pentanone under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)pentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)pentan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to biological targets with high affinity. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(1H-tetrazol-5-yl)piperazin-1-yl)butan-1-one
- 1-(4-(1H-tetrazol-5-yl)piperazin-1-yl)hexan-1-one
Uniqueness
1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)pentan-1-one is unique due to the presence of the phenyl-tetrazole moiety, which enhances its binding affinity and specificity for certain biological targets compared to other similar compounds. This makes it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]pentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-2-3-9-17(24)22-12-10-21(11-13-22)14-16-18-19-20-23(16)15-7-5-4-6-8-15/h4-8H,2-3,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZNPACNONPKQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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